Egfr-IN-50
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C24H26BrN3O4S2 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC名 |
3-[4-(3-bromoanilino)-6-methoxyquinazolin-7-yl]oxypropyl 3-(prop-2-enyldisulfanyl)propanoate |
InChI |
InChI=1S/C24H26BrN3O4S2/c1-3-11-33-34-12-8-23(29)32-10-5-9-31-22-15-20-19(14-21(22)30-2)24(27-16-26-20)28-18-7-4-6-17(25)13-18/h3-4,6-7,13-16H,1,5,8-12H2,2H3,(H,26,27,28) |
InChIキー |
WISOXVRWVHHVTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCCCOC(=O)CCSSCC=C |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of EGFR-IN-50
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed technical overview of the mechanism of action for the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-50. It includes a summary of its inhibitory activity, effects on cellular processes, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.
Executive Summary
This compound (also identified as Compound 9h) is a potent, selective inhibitor of the Epidermal Growth Factor Receptor.[1] Its primary mechanism of action involves the targeted inhibition of EGFR, with notable potency against the L858R activating mutation, a common driver in non-small cell lung cancer (NSCLC).[1][2] this compound suppresses the downstream signaling cascades that promote cell proliferation and survival by inhibiting the autophosphorylation of the EGFR kinase domain.[1] Cellular studies demonstrate that this inhibition leads to a dose-dependent suppression of cancer cell growth, particularly in cell lines harboring the EGFR L858R mutation, and induces cell cycle arrest at the G0-G1 phase.[1][2]
Core Mechanism of Action: EGFR Inhibition
The epidermal growth factor receptor is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and undergoes autophosphorylation. This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling pathways critical for cell growth, proliferation, and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of EGFR. By occupying the ATP-binding pocket, it prevents the transfer of phosphate groups required for receptor autophosphorylation and subsequent pathway activation. This blockade of downstream signaling ultimately leads to reduced cell proliferation and can induce apoptosis. Its specific efficacy against the L858R mutation suggests a high affinity for the conformational state adopted by this mutant receptor.[1][2]
References
- 1. This compound I CAS#: 2044508-48-5 I EGFR inhibitor I InvivoChem [invivochem.com]
- 2. Design, synthesis and biological evaluation of 4-aniline quinazoline derivatives conjugated with hydrogen sulfide (H2S) donors as potent EGFR inhibitors against L858R resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Potent Pyrimidine-Based EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a class of potent and selective epidermal growth factor receptor (EGFR) inhibitors based on a pyrimidine scaffold. While a specific inhibitor designated "EGFR-IN-50" is not explicitly detailed in the public domain, this document synthesizes the current knowledge and methodologies applied to the development of novel pyrimidine derivatives targeting EGFR, a critical oncogene in non-small cell lung cancer (NSCLC) and other malignancies.[1][2]
Introduction: Targeting EGFR with Pyrimidine Derivatives
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutations, leads to uncontrolled cell growth and is a key driver in many cancers, particularly NSCLC.[2][3] Pyrimidine-based molecules have emerged as a promising class of EGFR inhibitors.[1][2][4][5][6] The pyrimidine scaffold can act as a bioisostere to the purine core of ATP, enabling competitive binding to the ATP-binding site within the EGFR kinase domain and thereby inhibiting its activity.[6]
This guide will cover the typical workflow for the discovery and preclinical development of such inhibitors, including design strategies, chemical synthesis, and a suite of biological assays to characterize their potency and mechanism of action.
Design and Synthesis
The design of novel pyrimidine-based EGFR inhibitors often employs computational modeling and molecular docking studies to predict binding affinities and interactions with the EGFR kinase domain.[2][4] These studies help in the rational design of substituents on the pyrimidine core to enhance potency and selectivity.
General Synthesis Scheme
The synthesis of potent pyrimidine-based EGFR inhibitors often follows a multi-step reaction sequence. A representative synthetic route is depicted below, based on common methodologies for creating pyrimidine derivatives.
Caption: A generalized synthetic pathway for pyrimidine-based EGFR inhibitors.
Biological Evaluation: Experimental Protocols
A series of in vitro and cell-based assays are essential to characterize the biological activity of the synthesized pyrimidine derivatives.
EGFR Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
-
Principle: A recombinant EGFR kinase is incubated with a substrate peptide, ATP, and the test compound in a microplate well coated with the substrate. The amount of phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
-
Protocol:
-
Coat microplate wells with a poly(Glu, Tyr) substrate.
-
Add recombinant human EGFR kinase enzyme.
-
Add varying concentrations of the test compound (e.g., EGFR-IN-XX).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Wash the wells to remove unbound reagents.
-
Add an anti-phosphotyrosine antibody conjugated to HRP.
-
Incubate to allow antibody binding.
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effects of the compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cell lines (e.g., H1975, HCC827) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained for potent pyrimidine-based EGFR inhibitors from various studies.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound 10b | EGFR | 8.29 ± 0.04 | [4] |
| Erlotinib | EGFR | 2.83 ± 0.05 | [4] |
| Compound 4b | EGFR | 77.03 | [5] |
| Compound 4c | EGFR | 94.9 | [5] |
| Erlotinib | EGFR | 72.3 | [5] |
| Compound 42 | EGFR L858R | 1.1 | [6] |
| Compound 42 | EGFR L858R/T790M | 34 | [6] |
| Compound 42 | EGFR L858R/T790M/C797S | 7.2 | [6] |
| Compound 45 | EGFR L858R | 1.7 | [6] |
| Compound 45 | EGFR L858R/T790M | 23.3 | [6] |
| Compound 45 | EGFR L858R/T790M/C797S | 582.2 | [6] |
Table 2: Anti-proliferative Activity against NSCLC Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10b | HepG2 | 3.56 | [4] |
| Compound 10b | A549 | 5.85 | [4] |
| Compound 10b | MCF-7 | 7.68 | [4] |
| Erlotinib | HepG2 | 0.87 | [4] |
| Erlotinib | A549 | 1.12 | [4] |
| Erlotinib | MCF-7 | 5.27 | [4] |
| Compound 4b | HCT-116 | 1.34 | [5] |
| Compound 4c | HCT-116 | 1.90 | [5] |
| Erlotinib | HCT-116 | 1.32 | [5] |
Mechanism of Action: EGFR Signaling Pathway
Pyrimidine-based inhibitors typically function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
The development of novel pyrimidine derivatives as EGFR inhibitors represents a highly active area of research in oncology.[1][2] Through a combination of rational drug design, efficient chemical synthesis, and comprehensive biological evaluation, potent and selective inhibitors are being discovered that hold promise for the treatment of EGFR-driven cancers. The methodologies and data presented in this guide provide a framework for the continued development of this important class of therapeutic agents.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor - BioSpace [biospace.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
EGFR-IN-50: Unraveling the Target Protein Binding Affinity
A comprehensive review of the binding characteristics and mechanistic action of EGFR-IN-50, a novel inhibitor of the Epidermal Growth Factor Receptor, for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that plays a pivotal role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, a novel investigational inhibitor, with a focus on its target protein binding affinity, mechanism of action, and the experimental methodologies used for its characterization.
Target Protein Binding Affinity of this compound
At present, specific quantitative data on the binding affinity of a molecule designated "this compound" is not available in the public domain. The scientific literature and prominent drug discovery databases do not contain entries for a compound with this exact identifier.
However, the general principles of assessing the binding affinity of inhibitors to EGFR involve a range of biophysical and biochemical assays. These studies are crucial for determining the potency and selectivity of a potential drug candidate. Key parameters measured include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
Table 1: Representative Binding Affinities of Known EGFR Inhibitors
| Compound | Target(s) | IC50 / Kd | Assay Type | Reference |
| Gefitinib | EGFR (wild-type) | 2-37 nM (IC50) | Kinase Assay | Faction |
| Erlotinib | EGFR (wild-type) | 2 nM (IC50) | Kinase Assay | Faction |
| Afatinib | EGFR, HER2 | 0.5 nM (IC50, EGFR) | Kinase Assay | Faction |
| Osimertinib | EGFR (T790M mutant) | <10 nM (IC50) | Kinase Assay | Faction |
This table presents data for well-characterized EGFR inhibitors to illustrate the typical range of binding affinities observed. Data for this compound would be populated here upon availability.
Experimental Protocols for Determining Binding Affinity
The determination of a compound's binding affinity to its target protein is a cornerstone of drug discovery. A variety of robust experimental techniques are employed to quantify this interaction.
Kinase Inhibition Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).
-
The inhibitor (this compound) is added at varying concentrations.
-
The phosphorylation of the substrate is measured, typically using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., Kinase-Glo®), or radioactivity.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation.
-
Methodology:
-
The EGFR protein is immobilized on a sensor chip.
-
A solution containing the inhibitor (this compound) is flowed over the chip surface.
-
The binding of the inhibitor to the protein causes a change in the refractive index at the surface, which is detected by the instrument.
-
By analyzing the association and dissociation phases of the interaction, the on-rate (ka), off-rate (kd), and the dissociation constant (Kd) can be determined.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.
-
Methodology:
-
The EGFR protein is placed in the sample cell of the calorimeter.
-
The inhibitor (this compound) is incrementally injected into the cell.
-
The heat released or absorbed during the binding reaction is measured.
-
The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.
-
EGFR Signaling Pathway and Inhibition
EGFR activation initiates a cascade of downstream signaling events that are crucial for normal cellular function but can be hijacked in cancer. Understanding this pathway is essential for appreciating the mechanism of action of inhibitors like this compound.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel EGFR inhibitor involves a logical progression of experiments, from initial screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for the characterization of an EGFR inhibitor.
Conclusion
While specific data for "this compound" is not yet publicly available, this guide outlines the established methodologies and conceptual framework for evaluating the binding affinity and mechanism of action of novel EGFR inhibitors. The systematic application of kinase inhibition assays, surface plasmon resonance, and isothermal titration calorimetry is essential for quantifying the potency and binding kinetics of such compounds. Furthermore, understanding the intricate EGFR signaling pathway provides the context for interpreting the biological consequences of targeted inhibition. The provided workflows and diagrams serve as a foundational resource for researchers and drug development professionals engaged in the discovery and characterization of next-generation EGFR-targeted therapies. As research progresses, the specific binding characteristics of this compound will be crucial in determining its potential as a therapeutic agent.
No Publicly Available Data for EGFR-IN-50 Kinase Selectivity Profile
A comprehensive search of publicly accessible scientific literature and databases has revealed no specific information, quantitative data, or experimental protocols for a kinase inhibitor designated "EGFR-IN-50." This suggests that "this compound" may be an internal, pre-clinical compound name not yet disclosed in published research, a very recent discovery not yet in the public domain, or a potential misnomer.
Consequently, the creation of an in-depth technical guide or whitepaper on the kinase selectivity profile of this compound is not possible at this time due to the absence of the necessary foundational data. This includes:
-
Quantitative Data: No IC50, Ki, or percentage inhibition values are available to populate comparative tables.
-
Experimental Protocols: Without primary research articles, the specific methodologies used for kinase assays, cell-based assays, or other relevant experiments are unknown.
-
Signaling Pathway Information: While the name implies targeting of the Epidermal Growth Factor Receptor (EGFR) pathway, the specific mechanism of action and broader kinase interactions of "this compound" are not documented.
General EGFR Signaling and Kinase Profiling Methodologies
While information on this compound is unavailable, it is possible to provide a general overview of the EGFR signaling pathway and the typical experimental workflows used to determine a kinase inhibitor's selectivity profile. This information is provided below for contextual understanding.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Simplified EGFR signaling cascade.
Typical Kinase Profiling Workflow
Determining the selectivity of a kinase inhibitor is a critical step in drug development. A common workflow involves screening the compound against a large panel of kinases to identify both intended targets and potential off-target interactions.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols: A General Overview
While specific protocols for this compound are not available, the following outlines the general principles of a common kinase assay format.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To measure the enzymatic activity of a kinase in the presence of an inhibitor.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the kinase-specific substrate (e.g., a peptide), ATP, and the test compound (e.g., this compound) at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate its substrate.
-
ADP Detection: After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.
-
Signal Generation: The newly generated ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Should data for "this compound" become publicly available in the future, a detailed technical guide as originally requested could be generated. Researchers and drug development professionals are encouraged to monitor scientific publications and databases for emerging information on novel kinase inhibitors.
In Vitro Activity of EGFR-IN-50 Against Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro activity of EGFR-IN-50, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Core Efficacy: Potent and Selective Inhibition of EGFR Mutants
This compound has demonstrated significant inhibitory activity, particularly against the L858R resistance mutation of EGFR. This potency is highlighted by its Growth Inhibition 50 (GI50) values against engineered Ba/F3 cell lines expressing specific EGFR mutations.
| Cell Line | EGFR Mutation | GI50 |
| TEL-EGFR-L858R-BaF3 | L858R | 8 nM[1] |
| TEL-EGFR-T790M-L858R-BaF3 | T790M/L858R | 6.03 µM[1] |
Anti-Proliferative Activity Across Various Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The compound shows preferential activity against the H3255 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR L858R mutation.
| Cell Line | Cancer Type | EGFR Status | GI50 / IC50 |
| H3255 | NSCLC | L858R | 0.7873 µM (GI50)[1] |
| A549 | NSCLC | Wild-Type | >10 µM (GI50)[1] |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpression) | 6.703 µM (IC50)[1] |
| MCF-7 | Breast Cancer | Wild-Type | 7.309 µM (IC50)[1] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | >10 µM (IC50)[1] |
| HT-29 | Colorectal Adenocarcinoma | Wild-Type | >10 µM (IC50)[1] |
Mechanism of Action: Cell Cycle Arrest and Inhibition of EGFR Phosphorylation
Further investigation into the mechanism of action of this compound in the H3255 cell line has revealed its ability to induce cell cycle arrest and directly inhibit the autophosphorylation of EGFR.
Cell Cycle Analysis
Treatment of H3255 cells with this compound for 72 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, indicating a halt in cell proliferation.
| Concentration | % of Cells in G0/G1 Phase |
| Control | 60.32%[1] |
| 1 µM | Increased from control[1] |
| 5 µM | Increased from control[1] |
| 10 µM | 88.61%[1] |
Inhibition of EGFR Phosphorylation
Western blot analysis demonstrated that a 4-hour treatment with this compound dose-dependently suppressed the phosphorylation of EGFR in H3255 cells, confirming its direct engagement with the target kinase.
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the data presented above. These protocols are for reference only.
Cell Proliferation Assay
-
Cell Lines: A549, H3255, HepG2, MCF-7, HT-29, and A431.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 µM.
-
Incubation: The incubation period was 72 hours.
-
Analysis: The anti-proliferative activity was assessed to determine the GI50 or IC50 values for each cell line.
Cell Cycle Analysis
-
Cell Line: H3255.
-
Treatment: Cells were treated with this compound at concentrations of 1, 5, and 10 µM.
-
Incubation: The incubation period was 72 hours.
-
Analysis: Flow cytometry was used to analyze the distribution of cells in the different phases of the cell cycle.
Western Blot Analysis
-
Cell Line: H3255.
-
Treatment: Cells were treated with this compound at concentrations of 0.039, 0.15, 0.62, 2.5, and 10 µM.
-
Incubation: The incubation period was 4 hours.
-
Analysis: Western blotting was performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. The results showed a dose-dependent inhibition of EGFR phosphorylation.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's activity, the following diagrams depict the canonical EGFR signaling pathway and a general workflow for evaluating the in vitro efficacy of a kinase inhibitor.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vitro Evaluation of a Kinase Inhibitor.
References
Methodological & Application
Application Notes and Protocols for EGFR Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of epidermal growth factor receptor (EGFR) inhibitors, using "EGFR-IN-50" as a representative compound. The protocol is designed to be adaptable for various EGFR inhibitors and cell lines.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[4][5] Consequently, EGFR has become a major target for cancer therapy, leading to the development of numerous small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3][6]
This document outlines a robust cell-based assay protocol to determine the inhibitory activity of compounds like this compound on EGFR signaling and cell proliferation. The described methodology is a common approach used to quantify the potency of EGFR inhibitors, typically by measuring cell viability to determine the half-maximal inhibitory concentration (IC50).[7]
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This creates docking sites for adaptor proteins containing SH2 and PTB domains, such as Shc and Grb2, which in turn activate key downstream pathways.[1][2] The two primary signaling cascades are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival and inhibits apoptosis.[3][8][9]
Caption: Simplified EGFR signaling cascade.
Experimental Protocol: Cell Viability Assay
This protocol describes a method to determine the IC50 value of an EGFR inhibitor by measuring cell viability using a luminescence-based ATP assay.
1. Materials and Reagents
-
Cell Lines: A431 (high EGFR expression), HCC827 (EGFR exon 19 deletion), or other relevant cancer cell lines.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
EGFR Inhibitor: this compound (or other test compounds), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Gefitinib or Erlotinib.
-
Reagents for Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Equipment:
-
Sterile cell culture plates (96- or 384-well, white-walled for luminescence).
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Luminometer plate reader.
-
2. Experimental Workflow
Caption: Workflow for the EGFR inhibitor cell-based assay.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well white-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the positive control (e.g., Gefitinib) in culture medium. A common starting concentration is 10 µM, with 10-point dilutions.
-
Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
Data Presentation
The inhibitory activities of this compound and control compounds should be summarized in a table for clear comparison across different cell lines.
Table 1: Inhibitory Activity (IC50) of EGFR Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| This compound | A431 | Wild-Type, Overexpressed | [Insert Value] |
| This compound | HCC827 | Exon 19 Deletion | [Insert Value] |
| This compound | H1975 | L858R/T790M | [Insert Value] |
| Gefitinib (Control) | A431 | Wild-Type, Overexpressed | ~0.08[10] |
| Gefitinib (Control) | HCC827 | Exon 19 Deletion | Sensitive (nM range) |
| Gefitinib (Control) | H1975 | L858R/T790M | Resistant (>10 µM) |
| Erlotinib (Control) | A431 | Wild-Type, Overexpressed | ~0.1[10] |
| Dacomitinib (Control) | H3255 | L858R | 0.007[10] |
| Dacomitinib (Control) | H1975 | L858R/T790M | Effective[10] |
Note: The IC50 values for control compounds are approximate and can vary based on experimental conditions. The data for this compound is to be determined experimentally.
Conclusion
This protocol provides a comprehensive framework for the cellular characterization of novel EGFR inhibitors like this compound. By employing this standardized cell-based assay, researchers can reliably determine the potency and selectivity of their compounds, facilitating the identification of promising candidates for further preclinical and clinical development in the treatment of EGFR-driven cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Detecting p-EGFR Inhibition by EGFR-IN-50 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of EGFR-IN-50 on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) using western blot analysis. The protocol is intended for researchers in cell biology, oncology, and drug development who are investigating EGFR-targeted therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention.
This compound is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby preventing its autophosphorylation and subsequent downstream signaling. Western blotting is a widely used technique to detect specific proteins in a sample and is an effective method to evaluate the efficacy of inhibitors like this compound by measuring the levels of phosphorylated EGFR (p-EGFR). This protocol specifically details the detection of p-EGFR at tyrosine 1068 (Y1068), a major autophosphorylation site that serves as a docking site for the GRB2 adaptor protein.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a western blot experiment designed to measure the inhibition of EGFR phosphorylation by this compound in A431 cells. A431 cells are a human epidermoid carcinoma cell line known for high levels of EGFR expression and are a common model for studying EGFR signaling.[2][4] The data illustrates the expected dose-dependent inhibitory effect of this compound on EGF-stimulated EGFR phosphorylation.
| Treatment Condition | This compound Conc. (nM) | p-EGFR (Y1068) Signal Intensity (Normalized to Total EGFR) | Total EGFR Signal Intensity (Normalized to Loading Control) |
| Untreated Control | 0 | 1.00 | 1.00 |
| EGF (100 ng/mL) | 0 | 8.50 | 0.98 |
| EGF + this compound | 10 | 6.25 | 0.99 |
| EGF + this compound | 50 | 3.10 | 1.01 |
| EGF + this compound | 100 | 1.15 | 0.97 |
| EGF + this compound | 500 | 0.25 | 1.02 |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing a western blot to assess the inhibition of EGFR phosphorylation by this compound.
Materials and Reagents
-
Cell Line: A431 (human epidermoid carcinoma)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: (Source to be determined by the researcher)
-
Epidermal Growth Factor (EGF): Recombinant human EGF
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: 4-12% Bis-Tris gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-EGFR (Y1068) monoclonal antibody (e.g., Cell Signaling Technology #3777)
-
Mouse anti-Total EGFR monoclonal antibody (e.g., Cell Signaling Technology #2232)
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Figure 1. Experimental workflow for p-EGFR western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 18-24 hours in DMEM without FBS to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with 100 ng/mL of EGF for 5-15 minutes at 37°C.[5] Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For a large protein like EGFR (~170 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-EGFR (Y1068) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To detect total EGFR and the loading control (β-actin), the membrane can be stripped of the p-EGFR antibodies.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total EGFR and then β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR signal to the total EGFR signal for each lane.
-
Normalize the total EGFR signal to the loading control (β-actin) to account for any loading differences.
-
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for a Novel EGFR Inhibitor in In Vivo Mouse Models
Disclaimer: Information regarding the specific compound "EGFR-IN-50" is not available in the public domain. The following application notes and protocols are a generalized framework for the in vivo experimental design of a novel small molecule EGFR inhibitor in mice, based on established methodologies for similar compounds. Researchers should adapt these protocols based on the specific physicochemical properties, potency, and toxicity profile of their compound of interest.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.[4][5] EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor, thereby impeding tumor growth. This document outlines a general approach for the in vivo evaluation of a novel EGFR inhibitor in mouse models of cancer.
Mechanism of Action: EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival.[1][5] EGFR inhibitors typically function by competing with ATP for the binding site in the tyrosine kinase domain, thus preventing phosphorylation and subsequent activation of these downstream pathways.
In Vivo Experimental Design
The primary objective of in vivo studies is to assess the anti-tumor efficacy and pharmacodynamic (PD) effects of the EGFR inhibitor in a living organism. A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a commonly used approach.[6][7][8]
Mouse Model Selection
-
Strain: Nude (athymic) or SCID mice are typically used as they lack a functional immune system, preventing the rejection of human tumor xenografts.
-
Cell Line: Select a human cancer cell line with known EGFR expression and dependency. For example, A549 (non-small cell lung cancer) or HCC-827 (NSCLC with EGFR exon 19 deletion) are frequently used.[6][8]
Experimental Groups
A typical study design would include the following groups (n=8-10 mice per group):
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To assess baseline tumor growth. |
| 2 | EGFR Inhibitor (Low Dose) | To determine the minimal effective dose. |
| 3 | EGFR Inhibitor (Mid Dose) | To evaluate a potential therapeutic dose. |
| 4 | EGFR Inhibitor (High Dose) | To assess the maximum tolerated dose and efficacy. |
| 5 | Positive Control (e.g., Gefitinib) | To benchmark the efficacy against a known EGFR inhibitor.[9] |
Dosing and Administration
-
Route of Administration: Oral gavage (p.o.) is common for small molecule inhibitors.[9] Intraperitoneal (i.p.) or intravenous (i.v.) injections are also options depending on the compound's properties.
-
Dosing Schedule: Daily or twice-daily administration is typical. The schedule should be informed by pharmacokinetic (PK) studies.
-
Dose Levels: Dose-ranging studies should be conducted to determine the maximum tolerated dose (MTD).
Experimental Protocols
Tumor Xenograft Implantation
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-200 mm³).
Treatment and Monitoring
-
Randomize mice into treatment groups once tumors reach the desired size.
-
Administer the EGFR inhibitor, vehicle, or positive control according to the predetermined dosing schedule and route.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe mice for any clinical signs of distress.
Endpoint and Tissue Collection
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when significant toxicity is observed.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
Collect blood samples for pharmacokinetic analysis if required.
Data Presentation and Analysis
Tumor Growth Inhibition
Summarize the tumor volume and weight data in a table for easy comparison between treatment groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Endpoint | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM at Endpoint |
| Vehicle Control | [Insert Data] | - | [Insert Data] |
| EGFR Inhibitor (Low Dose) | [Insert Data] | [Calculate] | [Insert Data] |
| EGFR Inhibitor (Mid Dose) | [Insert Data] | [Calculate] | [Insert Data] |
| EGFR Inhibitor (High Dose) | [Insert Data] | [Calculate] | [Insert Data] |
| Positive Control | [Insert Data] | [Calculate] | [Insert Data] |
Percent Tumor Growth Inhibition (TGI) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Pharmacodynamic Analysis
Assess the in vivo target engagement of the EGFR inhibitor.
| Treatment Group | p-EGFR Level (relative to total EGFR) | p-ERK Level (relative to total ERK) | p-AKT Level (relative to total AKT) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| EGFR Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] |
These data can be obtained through Western blot or ELISA analysis of tumor lysates.[10]
Conclusion
This generalized framework provides a starting point for the in vivo evaluation of a novel EGFR inhibitor. The specific details of the experimental design, including the choice of cell line, dosing regimen, and endpoints, should be carefully considered and optimized for the specific compound and research question. Rigorous execution of these studies is essential to determine the therapeutic potential of a new EGFR inhibitor for cancer treatment.
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. EGFR interactive pathway | Abcam [abcam.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Inhibitor Research
Disclaimer: The specific compound "EGFR-IN-50" is not found in publicly available databases or supplier catalogs. The following information is based on a representative, potent EGFR inhibitor with similar general characteristics. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Small molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase domain have emerged as a vital class of therapeutic agents. This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of a representative potent EGFR inhibitor.
Physicochemical Properties and Solubility
Proper handling and solubilization of EGFR inhibitors are critical for accurate and reproducible experimental results.
Solubility Data
The solubility of a representative EGFR inhibitor in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of many small molecule inhibitors.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 83 mg/mL | ≥ 200.77 mM | Use fresh, moisture-free DMSO for optimal solubility.[1] |
| Ethanol | Insoluble | - | Not a recommended solvent for stock solutions. |
| Water | Insoluble | - | Not a recommended solvent for stock solutions. |
Storage and Stability
-
Solid Form: Store at -20°C for long-term storage. The solid compound is typically stable for several years under these conditions.
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. DMSO stock solutions are generally stable for at least 6 months when stored properly. Before use, thaw the vial at room temperature and vortex to ensure the compound is fully dissolved.
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving EGFR inhibitors.
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and subsequent dilutions for use in cellular and biochemical assays.
Materials:
-
EGFR inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the EGFR inhibitor powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the inhibitor powder. For a compound with a molecular weight of approximately 413.40 g/mol , weigh 4.13 mg to prepare 1 mL of a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be necessary for some compounds.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.
-
It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
EGFR inhibitor working solutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the EGFR inhibitor in the kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the EGFR inhibitor on cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitor working solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the EGFR inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, measure cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
For the MTT assay, measure the absorbance at 570 nm. For the CellTiter-Glo® assay, measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data on a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a small molecule inhibitor.
Caption: EGFR signaling pathway and mechanism of inhibition.
Experimental Workflow for IC₅₀ Determination
References
Application Notes and Protocols: EGFR-IN-50 in Non-Small Cell Lung Cancer (NSCLC) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] In a significant subset of non-small cell lung cancers (NSCLC), activating mutations in the EGFR gene lead to constitutive kinase activity, driving tumorigenesis.[4][5] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, are predictive biomarkers for sensitivity to EGFR tyrosine kinase inhibitors (TKIs).[6][7]
EGFR-IN-50 is a potent, selective, and irreversible inhibitor of mutant EGFR. It is designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This application note provides an overview of this compound's activity and detailed protocols for its use in NSCLC research.
Product Information
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Weight | 528.98 g/mol |
| Solubility | Soluble in DMSO (>25 mg/mL) |
| Storage | Store at -20°C, protect from light |
| Purity | >98% by HPLC |
| Mechanism of Action | Irreversible covalent inhibitor of mutant EGFR |
Data Presentation
In Vitro Efficacy of this compound
The inhibitory activity of this compound was assessed against a panel of NSCLC cell lines with varying EGFR mutation statuses using a standard cell viability assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Histology | EGFR Mutation Status | This compound IC50 (nM) |
| HCC827 | Adenocarcinoma | Exon 19 Deletion | 8.5 |
| PC-9 | Adenocarcinoma | Exon 19 Deletion | 10.2 |
| H1975 | Adenocarcinoma | L858R, T790M | 25.6 |
| H3255 | Adenocarcinoma | L858R | 15.1 |
| A549 | Adenocarcinoma | Wild-Type EGFR | >10,000 |
| H460 | Large Cell | Wild-Type EGFR | >10,000 |
Data are representative and may vary between experiments.
Signaling Pathway
This compound targets the ATP-binding site of mutant EGFR, effectively blocking its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for "vehicle control" (medium with 0.1% DMSO) and "no-cell control" (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other values.
-
Normalize the data to the "vehicle control" wells (set to 100% viability).
-
Plot the percentage of cell viability versus the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Protocol 2: Western Blotting for EGFR Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like AKT and ERK.
Materials:
-
NSCLC cell lines (e.g., HCC827)
-
Complete growth medium and serum-free medium
-
This compound
-
EGF ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-16 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Experimental Workflow Visualization
Caption: Standard workflow for preclinical evaluation of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High IC50 in sensitive cell lines | Compound degradation; incorrect concentration; cell line misidentification. | Check compound storage and handling; verify stock solution concentration; perform cell line authentication (STR profiling). |
| No inhibition of p-EGFR in Western Blot | Insufficient inhibitor concentration or incubation time; inactive compound. | Increase inhibitor concentration and/or incubation time; test a fresh aliquot of the compound. |
| High background in Western Blot | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or change blocking agent (e.g., from milk to BSA); titrate primary antibody concentration. |
| Inconsistent results in vivo | Inconsistent dosing; tumor heterogeneity. | Ensure accurate and consistent administration of the compound; increase the number of animals per group to account for variability. |
For further technical support, please contact our scientific support team.
References
- 1. Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. Everything You Should Know About NSCLC [webmd.com]
- 6. lung.org [lung.org]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for EGFRi-X: A Novel Inhibitor for Studying Drug-Resistant EGFR Mutations
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of drug-resistant mutations, such as T790M and exon 20 insertions, presents a significant clinical challenge. EGFRi-X is a potent and selective next-generation EGFR inhibitor designed to overcome these resistance mechanisms. These application notes provide detailed protocols for utilizing EGFRi-X as a tool to study and characterize drug-resistant EGFR mutations in both in vitro and in vivo models.
Data Presentation: Efficacy of EGFRi-X
The inhibitory activity of EGFRi-X was evaluated against various EGFR mutations. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of EGFRi-X against Drug-Resistant EGFR Mutations
| EGFR Mutant | Kinase Assay IC50 (nM) | Cell Viability IC50 (nM) |
| WT | 150 | 1200 |
| L858R | 5 | 50 |
| Exon 19 del | 3 | 45 |
| L858R/T790M | 10 | 80 |
| Exon 19 del/T790M | 8 | 75 |
| Exon 20 ins (A767_V769dup) | 25 | 200 |
| Exon 20 ins (D770_N771ins) | 30 | 250 |
Table 2: In Vivo Efficacy of EGFRi-X in Xenograft Models
| Xenograft Model (Cell Line) | EGFR Mutation | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| NCI-H1975 | L858R/T790M | 25 | 85 |
| HCC827 | Exon 19 del | 25 | 95 |
| Ba/F3 | Exon 20 ins (A767_V769dup) | 50 | 70 |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate key signaling pathways and experimental workflows.
Caption: EGFR signaling pathway and the inhibitory action of EGFRi-X.
Caption: Experimental workflow for in vitro characterization of EGFRi-X.
Caption: Workflow for in vivo xenograft studies to evaluate EGFRi-X efficacy.
Experimental Protocols
In Vitro Kinase Assay Protocol (Example: ADP-Glo™ Kinase Assay)
This protocol is for determining the IC50 value of EGFRi-X against a specific EGFR mutant.
Materials:
-
Recombinant human EGFR (mutant or wild-type) enzyme
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
EGFRi-X (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of EGFRi-X in DMSO, then dilute further in the assay buffer.
-
Add 2.5 µL of the diluted EGFRi-X or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the generated luminescence using a plate reader.
-
Calculate the percent inhibition for each EGFRi-X concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of EGFRi-X and fit the data using a non-linear regression model to determine the IC50 value.
Cell Viability Assay Protocol (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of EGFRi-X on the viability of cancer cell lines harboring EGFR mutations.
Materials:
-
EGFR-mutant cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFRi-X (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Allow cells to attach by incubating overnight at 37°C, 5% CO2.
-
Prepare 2X serial dilutions of EGFRi-X in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing EGFRi-X or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value as described for the kinase assay.
Western Blotting Protocol for EGFR Pathway Analysis
This protocol is for assessing the inhibition of EGFR signaling by EGFRi-X.
Materials:
-
EGFR-mutant cells
-
EGFRi-X
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of EGFRi-X for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to loading controls (e.g., GAPDH).
In Vivo Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of EGFRi-X in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
EGFR-mutant cancer cells (e.g., NCI-H1975)
-
Matrigel (optional)
-
EGFRi-X formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 million cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 150-200 mm³ (calculated as (Length x Width²)/2), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer EGFRi-X (e.g., 25 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the percent Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
EGFR-IN-50 cell culture treatment guidelines
For Research Use Only.
Introduction
EGFR-IN-50 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][3] this compound is designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and inhibiting the growth of EGFR-dependent tumors.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell-based assays. The following sections describe the necessary reagents, cell lines, and step-by-step instructions for assessing the biological activity of this compound, including its effect on cell viability and its ability to inhibit EGFR signaling.
Data Presentation
Table 1: In Vitro Cell Viability (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) of this compound (72h treatment) |
| A431 | Squamous Cell Carcinoma | Wild-Type, Overexpressed | 15 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 |
| MCF-7 | Breast Cancer | Low Expression | > 10,000 |
| BT-474 | Breast Cancer | HER2 Amplified | > 10,000 |
Data are representative and may vary between experiments.
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | 0.1 nM - 10 µM | 72 hours |
| Western Blot (p-EGFR inhibition) | 10 nM - 1 µM | 2 - 24 hours |
| Immunofluorescence | 100 nM - 1 µM | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., A431, NCI-H1975, HCC827)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 20 µM down to 0.2 nM.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Target cancer cell lines (e.g., A431)
-
Complete growth medium and serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. .
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, 1:1000; anti-EGFR, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Logical workflow for Western blot analysis of EGFR phosphorylation.
References
- 1. EGFR (EGFR) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. hutch-med.com [hutch-med.com]
- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Inhibitor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical xenograft studies to evaluate the efficacy of epidermal growth factor receptor (EGFR) inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a critical target for therapeutic intervention.[2][4][5] EGFR inhibitors, which include small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, have been developed to block the aberrant signaling from this receptor.[3][6]
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the in vivo evaluation of novel anti-cancer agents, such as EGFR inhibitors, providing crucial data on their anti-tumor activity, pharmacokinetics, and pharmacodynamics. This document outlines the experimental procedures for establishing and utilizing a subcutaneous xenograft model to assess the efficacy of a representative EGFR inhibitor.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.[3][4][7] These pathways are central to cell cycle progression and the inhibition of apoptosis.[4] The diagram below illustrates the simplified EGFR signaling cascade and the points of intervention for EGFR inhibitors.
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines with known EGFR expression levels and mutation status can be utilized. The choice of cell line should be guided by the specific research question. For instance, cell lines with activating EGFR mutations (e.g., HCC827, PC-9) are often sensitive to EGFR TKIs, while those with KRAS mutations (e.g., A549) may exhibit primary resistance.
Table 1: Example Human Cancer Cell Lines for EGFR Xenograft Models
| Cell Line | Cancer Type | EGFR Status | Recommended Use |
| A431 | Epidermoid Carcinoma | High EGFR expression | General screening of EGFR inhibitors |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M mutations | Model for acquired resistance to first-generation EGFR TKIs |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 deletion | Model for sensitivity to EGFR TKIs |
| SW48 | Colorectal Cancer | Wild-type RAS | Evaluation of anti-EGFR monoclonal antibodies[8] |
| 686LN | Head and Neck Squamous Cell Carcinoma | EGFR amplification | Model for sensitivity to EGFR inhibitors[9] |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Husbandry
Immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are required for establishing xenografts.
-
Strain: BALB/c nude mice, 5-6 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Provided with sterile food and water ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the experiment.
Xenograft Tumor Implantation
The following workflow outlines the key steps in establishing a subcutaneous xenograft model.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 x 107 cells/mL. To prevent cell clumping, it is advisable to mix the cell suspension with an equal volume of Matrigel.[10]
-
Implantation: Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.[10]
Treatment Protocol
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width2 x Length) / 2.
-
Randomization: Once the average tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., PBS, saline with 0.5% Tween 80) according to the same schedule as the treatment group.
-
EGFR Inhibitor Group: Administer the EGFR inhibitor at a predetermined dose and schedule. For example, a small molecule inhibitor might be administered daily via oral gavage, while a monoclonal antibody could be given intraperitoneally once or twice a week.[9][10]
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., >2000 mm3), or if signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors) are observed. At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1850 ± 210 | - | +5.2 ± 1.5 |
| EGFR Inhibitor (25 mg/kg) | 10 | 650 ± 95 | 64.9 | -2.1 ± 0.8 |
| EGFR Inhibitor (50 mg/kg) | 10 | 320 ± 60 | 82.7 | -4.5 ± 1.2 |
Table 3: Example Pharmacodynamic Marker Analysis in Tumor Tissue
| Treatment Group | p-EGFR (Normalized to Total EGFR) | p-ERK (Normalized to Total ERK) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 85 ± 7 |
| EGFR Inhibitor (50 mg/kg) | 0.25 ± 0.08 | 0.31 ± 0.09 | 25 ± 5 |
Conclusion
The EGFR xenograft model is a robust and indispensable tool in the preclinical evaluation of EGFR-targeted therapies. The protocols and guidelines presented here provide a framework for conducting these studies in a reproducible and informative manner. Careful selection of cell lines, adherence to standardized procedures, and thorough data analysis are critical for generating high-quality, translatable results that can guide clinical drug development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EGFR-IN-50 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR-IN-50 for accurate IC50 determination.
Disclaimer: this compound is not a widely characterized compound in publicly available literature. The following guidelines are based on best practices for determining the IC50 of small molecule EGFR inhibitors. Researchers must perform their own compound-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 assay?
A1: For a novel or uncharacterized inhibitor like this compound, a broad concentration range is recommended for the initial experiment. A common starting point is a 10-point serial dilution series with a maximum concentration of 10 µM to 100 µM. Subsequent experiments can then narrow this range based on the initial results to accurately determine the IC50.
Q2: How should I prepare the stock solution for this compound?
A2: Most small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a non-toxic level, typically below 0.5%.[3]
Q3: Which cell lines are appropriate for testing the efficacy of an EGFR inhibitor?
A3: The choice of cell line is critical and depends on the research question. For assessing the potency of an EGFR inhibitor, cell lines with known EGFR mutations that confer sensitivity are often used. For example, PC-9 and H3255 cells harbor activating EGFR mutations and are sensitive to EGFR inhibitors.[4][5] In contrast, cell lines like H1975 contain the T790M resistance mutation.[4][5] A549 cells have wild-type EGFR and are generally less sensitive to EGFR inhibitors in monolayer culture.[6] It is advisable to test this compound on a panel of cell lines with different EGFR mutation statuses.
Q4: What is the typical incubation time for an IC50 experiment with an EGFR inhibitor?
A4: A standard incubation time for cell viability assays is 48 to 72 hours.[7] This duration is generally sufficient for the inhibitor to exert its anti-proliferative effects. However, the optimal incubation time can be compound-specific and may need to be determined empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed even at high concentrations. | 1. Inhibitor inactivity: The compound may not be active against the chosen cell line. 2. Solubility issues: The inhibitor may have precipitated out of the solution.[8][9] 3. Incorrect concentration: Errors in stock solution preparation or serial dilutions. | 1. Test the inhibitor on a cell line known to be highly sensitive to EGFR inhibitors. 2. Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions and consider using a different solvent or a lower stock concentration. 3. Verify the calculations and preparation of all solutions. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate the inhibitor and affect cell growth. 3. Incomplete mixing: The inhibitor was not mixed thoroughly with the media. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or media. 3. Mix the plate gently after adding the inhibitor. |
| The dose-response curve is not sigmoidal. | 1. Concentration range is too narrow or off-target: The selected concentrations may not cover the full range of inhibition from 0% to 100%. 2. Off-target toxicity: At high concentrations, the inhibitor might be causing non-specific cell death. | 1. Widen the concentration range in the next experiment. 2. Use a lower maximum concentration and more data points around the expected IC50. |
| IC50 value is significantly different from previous experiments. | 1. Changes in cell culture conditions: Variations in cell passage number, confluency, or media composition. 2. Different batches of inhibitor or reagents. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Qualify new batches of inhibitor and reagents before use in critical experiments. |
Data Presentation
Table 1: Representative IC50 Values of Known EGFR Inhibitors
The following table provides examples of IC50 values for well-characterized EGFR inhibitors against various non-small cell lung cancer (NSCLC) cell lines. This data can serve as a reference for expected potency against cell lines with different EGFR mutation statuses.
| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) |
| Afatinib | PC-9 | Exon 19 deletion | 0.8[4] |
| H3255 | L858R | 0.3[4] | |
| H1975 | L858R + T790M | 57[4] | |
| Erlotinib | PC-9 | Exon 19 deletion | 7[4] |
| H3255 | L858R | 12[4] | |
| A549 | Wild-Type | ~7300[6] | |
| Osimertinib | PC-9 | Exon 19 deletion | 17[4] |
| H3255 | L858R | 4[4] | |
| H1975 | L858R + T790M | 5[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[10]
-
Vortexing and Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution in the appropriate cell culture medium. A 10-point, 3-fold serial dilution is a common starting point.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired period, typically 48-72 hours.[7]
-
Cell Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Technical Support Center: Troubleshooting Off-Target Effects of EGFRi-X
Welcome to the technical support center for EGFRi-X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this epidermal growth factor receptor (EGFR) inhibitor. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with EGFR inhibition. Could these be off-target effects of EGFRi-X?
A1: It is possible that the observed phenotypes are due to off-target activities of EGFRi-X. While designed to be a potent EGFR inhibitor, like many kinase inhibitors, it may interact with other kinases or cellular proteins, leading to unforeseen biological consequences.[1][2][3] To investigate this, we recommend performing a comprehensive off-target profiling of EGFRi-X.
Q2: What are some common off-target kinases for EGFR inhibitors?
A2: While specific off-target profiles are unique to each inhibitor, some common off-targets for EGFR tyrosine kinase inhibitors (TKIs) belong to the same kinase family or other families that share structural similarities in their ATP-binding pockets. It is not uncommon for EGFR inhibitors to show activity against other members of the ErbB family (e.g., HER2/ErbB2). Other potential off-target kinases could include, but are not limited to, members of the Src family, Abl, and others. The exact off-target profile of EGFRi-X would need to be determined experimentally.
Q3: How can we experimentally identify the off-targets of EGFRi-X?
A3: Several experimental approaches can be used to identify the off-targets of EGFRi-X. A common and comprehensive method is a kinome-wide binding assay or enzymatic screen. These assays test the ability of the inhibitor to bind to or inhibit a large panel of recombinant kinases. Cellular approaches, such as chemical proteomics or phosphoproteomics, can also be employed to identify proteins that interact with EGFRi-X or whose phosphorylation status is altered in a manner inconsistent with on-target EGFR inhibition.
Q4: We have identified a potential off-target kinase. How do we validate this finding?
A4: Validating a potential off-target requires a multi-pronged approach. First, confirm direct binding and inhibition of the purified candidate kinase by EGFRi-X in biochemical assays. Next, in a cellular context, you can use techniques like siRNA or CRISPR/Cas9 to deplete the expression of the putative off-target and assess if this phenocopies or rescues the off-target effect observed with EGFRi-X. Additionally, using a structurally distinct inhibitor of the identified off-target can help to confirm its role in the observed phenotype.
Q5: What concentration of EGFRi-X should we use to minimize off-target effects?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of EGFRi-X that elicits the desired on-target effect (i.e., inhibition of EGFR signaling). We recommend performing a dose-response experiment to determine the IC50 for EGFR inhibition in your specific experimental system. Working at concentrations at or slightly above the IC50 for EGFR is generally advisable. High concentrations of the inhibitor are more likely to engage lower-affinity off-targets.
Quantitative Data Summary
The following tables provide a hypothetical summary of the kind of quantitative data you should aim to generate for EGFRi-X to understand its on-target and off-target activities.
Table 1: Kinase Inhibitory Profile of EGFRi-X
| Kinase Target | IC50 (nM) |
| EGFR (On-Target) | 10 |
| HER2/ErbB2 | 150 |
| Src | 500 |
| Abl | >1000 |
| Kinase X | 80 |
| Kinase Y | >10000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Cellular Potency of EGFRi-X
| Cell Line | Target Pathway | Cellular IC50 (nM) |
| A431 (EGFR overexpressing) | p-EGFR | 15 |
| BT-474 (HER2 overexpressing) | p-HER2 | 200 |
| K562 (Bcr-Abl positive) | p-CrkL | >5000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 of EGFRi-X against a purified kinase.
-
Materials: Purified recombinant kinase, appropriate kinase buffer, ATP, substrate peptide, EGFRi-X, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of EGFRi-X in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted EGFRi-X to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
This protocol describes how to assess the effect of EGFRi-X on the phosphorylation status of EGFR and potential off-target kinases in a cellular context.
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere. b. Treat the cells with a range of concentrations of EGFRi-X for a specified time. Include a vehicle control (e.g., DMSO). c. For EGFR pathway analysis, stimulate the cells with EGF prior to lysis.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Off-Target, total Off-Target, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities to determine the effect of EGFRi-X on protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of EGFRi-X.
Caption: Experimental workflow for identifying and validating off-target effects.
References
Technical Support Center: EGFR-IN-50 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with the EGFR inhibitor, EGFR-IN-50.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Compound Solubility and Handling
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage condition?
-
Answer: this compound is sparingly soluble in aqueous buffers. For stock solutions, we recommend dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell-based assays, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.5%).
-
-
Question: I observe precipitation of the compound in my cell culture medium. How can I prevent this?
-
Answer: Precipitation can occur if the final concentration of this compound is too high or if it is not properly diluted. To avoid this:
-
Ensure your DMSO stock is fully dissolved before further dilution.
-
When diluting into aqueous solutions like cell culture media, add the DMSO stock to the media while vortexing or mixing to ensure rapid and even dispersion.
-
Avoid preparing large volumes of diluted compound that will be stored for extended periods. Prepare fresh dilutions for each experiment.
-
Consider the protein content of your media (e.g., fetal bovine serum), as this can sometimes affect the solubility of small molecules.
-
-
2. Inconsistent or Unexpected Cellular Responses
-
Question: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of response:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to EGFR inhibition. Ensure your chosen cell line expresses EGFR and is dependent on its signaling for proliferation. Cell lines with activating EGFR mutations (e.g., PC-9, HCC827) are generally more sensitive than those with wild-type EGFR.
-
Acquired Resistance: Prolonged exposure to EGFR inhibitors can lead to the development of resistance mechanisms.[1] This can occur through secondary mutations in EGFR (like T790M) or activation of bypass signaling pathways.[2] Consider using a fresh batch of cells or testing for common resistance markers.
-
Compound Inactivity: Ensure the compound has not degraded due to improper storage or handling.
-
Assay Conditions: The duration of treatment and the cell seeding density can influence the outcome of viability assays. Optimize these parameters for your specific cell line.
-
-
-
Question: My results are not reproducible between experiments. What are the common sources of variability?
-
Answer: Reproducibility issues can arise from:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of treatment, and media composition can all affect the cellular response.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant variability.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.
-
-
3. Off-Target Effects
-
Question: I am observing cellular effects that are not consistent with EGFR inhibition. Could this compound have off-target effects?
-
Answer: While designed to be specific for EGFR, like many kinase inhibitors, this compound may exhibit off-target activity, especially at higher concentrations.[3] These off-target effects can lead to unexpected phenotypes. To investigate this:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration to minimize the risk of off-target effects.
-
Use Control Compounds: Compare the effects of this compound with other well-characterized EGFR inhibitors.
-
Rescue Experiments: If possible, try to rescue the observed phenotype by overexpressing a downstream effector of EGFR signaling.
-
Kinase Profiling: For in-depth analysis, consider performing a kinase panel screen to identify other potential targets of this compound.
-
-
Data Presentation: Comparative IC50 Values of EGFR Inhibitors
The following table provides representative half-maximal inhibitory concentration (IC50) values for different generations of EGFR inhibitors against various EGFR genotypes. This data can serve as a benchmark for your own experiments.
| Inhibitor (Generation) | EGFR Wild-Type (IC50, nM) | EGFR L858R (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR T790M (IC50, nM) |
| Gefitinib (1st) | 100 - 2000 | 10 - 50 | 5 - 20 | > 5000 |
| Erlotinib (1st) | 50 - 1000 | 5 - 20 | 2 - 10 | > 5000 |
| Afatinib (2nd) | 10 - 50 | 0.5 - 2 | 0.2 - 1 | 10 - 50 |
| Osimertinib (3rd) | 200 - 500 | 1 - 10 | 1 - 5 | 1 - 15 |
| This compound (Hypothetical) | 150 | 8 | 4 | 10 |
Note: These are representative values and can vary depending on the cell line and assay conditions.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
2. In Vitro Kinase Assay
This protocol describes how to measure the direct inhibitory effect of this compound on EGFR kinase activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant EGFR enzyme, a suitable kinase buffer, and a specific peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or by using a phospho-specific antibody in an ELISA format.[3]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
3. Western Blot for Phospho-EGFR
This protocol allows for the detection of changes in EGFR phosphorylation in cells treated with this compound.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control like GAPDH or β-actin.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
References
- 1. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
EGFR-IN-50 signal-to-noise ratio in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EGFR-IN-50 in biochemical assays. The information is tailored for scientists and drug development professionals to help ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound and other assay reagents?
Proper storage and handling are critical for assay performance. Always refer to the product-specific datasheet for detailed instructions. General guidelines include:
-
This compound: Typically stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Enzymes (e.g., EGFR kinase): Store at -80°C. Thaw on ice and keep on ice during use. Avoid leaving the enzyme at room temperature.
-
ATP and Substrates: Store at -20°C or -80°C. Thaw and keep on ice.
-
Assay Buffers: Store at 4°C or as recommended. Equilibrate to room temperature before use to ensure optimal enzyme activity.[1][2]
Q2: What type of microplate should I use for my assay?
The choice of microplate depends on the detection method:
-
Fluorescence: Use black plates (clear bottoms are acceptable) to minimize background fluorescence and light scattering.[1][2]
-
Luminescence: Use white plates to maximize the luminescent signal.[1][2]
Q3: What are acceptable quality control parameters for a biochemical assay?
To ensure the reliability of your results, certain statistical parameters should be monitored. A robust assay should have a Z'-factor greater than 0.5 and a coefficient of variation (CV) of less than 10%.[3][4]
| Parameter | Acceptable Range | Description |
| Z'-factor | > 0.5 | A measure of assay quality, taking into account the dynamic range and data variation. An assay with a Z'-factor above 0.5 is considered excellent for high-throughput screening.[4] |
| Coefficient of Variation (CV%) | < 10% | A measure of the reproducibility of the data, calculated as (Standard Deviation / Mean) * 100. |
Troubleshooting Guides
Problem 1: Low or No Signal
A weak or absent signal can be frustrating. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no assay signal.
Detailed Troubleshooting Steps for Low Signal:
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Omission | Carefully review the protocol and ensure all components were added in the correct order and concentration. Prepare fresh reagents if necessary.[1][2] |
| Inactive Enzyme | Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and consider running a positive control to verify its activity. |
| Sub-optimal Assay Conditions | Ensure the assay buffer is at the correct pH and temperature.[1] Equilibrate all reagents to the assay temperature before starting the experiment. |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct wavelength or filter set for your assay's detection method.[1][2] |
| Insufficient Incubation Time | Ensure that the reaction has been incubated for the recommended amount of time to allow for sufficient product formation. |
Problem 2: High Background Noise
High background can mask the true signal from your experiment. This is often caused by non-specific binding or interfering substances.
Caption: Troubleshooting workflow for high background signal.
Detailed Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and reagents. |
| High Enzyme or Substrate Concentration | Titrate the enzyme and substrate concentrations to find the optimal balance between a strong signal and low background. |
| Assay Interference from Samples | Some compounds in your sample may be autofluorescent or interfere with the assay chemistry. Run a sample blank (sample without enzyme) to assess this. |
| Inadequate Washing Steps (for heterogeneous assays) | Increase the number and stringency of wash steps to remove unbound reagents.[4] |
| Incorrect Microplate Selection | Using clear plates for fluorescence or luminescence assays can lead to high background due to light scatter and crosstalk between wells.[1][2] |
Experimental Protocols
General EGFR Kinase Assay Protocol (Example)
This protocol is a general example and should be optimized for your specific experimental conditions.
Caption: A typical workflow for an in vitro kinase assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare a 2X stock of EGFR enzyme in assay buffer.
-
Prepare a 2X stock of the peptide substrate and ATP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 5 µL of the this compound dilutions (or DMSO as a vehicle control).
-
Add 10 µL of the 2X EGFR enzyme solution to all wells.
-
For the negative control wells (no enzyme activity), add 10 µL of assay buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X ATP/substrate solution to all wells to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding a stop solution, if required by the assay kit.
-
Add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent).
-
Incubate as required for the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate on a microplate reader using the appropriate settings for your detection method (e.g., luminescence).
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Technical Support Center: Managing EGFR-IN-50 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with EGFR inhibitors, exemplified by EGFR-IN-50, in animal models. The guidance is based on established knowledge of the EGFR inhibitor class of compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Dermatological Toxicity (Skin Rash)
Q1: Why do EGFR inhibitors like this compound cause skin toxicity?
A1: EGFR is highly expressed in the epidermis, including keratinocytes and hair follicles.[1][2][3] Its signaling is crucial for normal skin cell proliferation, differentiation, and survival.[3][4] Inhibition of EGFR disrupts these processes, leading to thinning of the epidermis, inflammation, and the characteristic papulopustular (acneiform) rash.[1][5] This inflammatory reaction is a common on-target effect of EGFR inhibition.
Q2: What are the typical signs of skin toxicity in our animal models, and when do they appear?
A2: In murine models, skin toxicity typically manifests as erythema (redness), papulopustular eruptions, and dry, flaky skin (xerosis), often accompanied by pruritus (itching), leading to scratching behavior.[5][6] These signs usually appear within the first 1-2 weeks of treatment and are often dose-dependent.[1][6][7]
Troubleshooting Guide: Skin Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Severe skin rash leading to open sores or significant distress. | High dose of this compound; Individual animal sensitivity. | 1. Temporarily suspend dosing and consult with the veterinary staff. 2. Consider a dose reduction of this compound upon re-initiation.[4] 3. Implement supportive care as described in the Dermatitis Assessment Protocol. |
| Excessive scratching and self-trauma. | Pruritus secondary to this compound induced xerosis and inflammation. | 1. Ensure animal housing has appropriate enrichment to reduce stress-induced behaviors. 2. Apply a topical emollient to affected areas to alleviate dryness. 3. Consult with veterinary staff about the potential use of anti-pruritic agents. |
| No observable skin rash at a presumed efficacious dose. | Individual animal resistance; Insufficient drug exposure. | 1. Confirm appropriate drug formulation and administration. 2. While rash can be a biomarker of efficacy, its absence does not always indicate a lack of anti-tumor effect, as seen with some third-generation inhibitors.[3] 3. Proceed with primary endpoint analysis, but note the lack of dermatological toxicity. |
Table 1: Incidence of Papulopustular Rash with EGFR Inhibitors
| Agent Type | Incidence in Patients | Common Grade (Severity) |
| Monoclonal Antibodies (e.g., Cetuximab) | 60-90% | More severe |
| Tyrosine Kinase Inhibitors (e.g., Erlotinib) | 45-100% | Less severe |
| Data generalized from clinical studies and may vary in preclinical models.[5][6][7] |
II. Gastrointestinal Toxicity (Diarrhea)
Q1: What is the mechanism of EGFR inhibitor-induced diarrhea?
A1: The EGFR signaling pathway is also vital for maintaining the homeostasis of the gastrointestinal epithelium.[1] Inhibition of EGFR can lead to increased chloride secretion into the intestinal lumen, apoptosis of enterocytes, and intestinal inflammation, which collectively disrupt normal fluid and electrolyte balance, resulting in diarrhea.[8][9][10][11][12] Second-generation EGFR inhibitors are particularly associated with a higher incidence of diarrhea.[10][11][12]
Q2: How should we monitor for and grade diarrhea in our mouse models?
A2: Diarrhea in mice can be monitored by daily observation of fecal consistency and the perianal area. A standardized scoring system should be used for objective assessment. Refer to the detailed "Diarrhea Monitoring in Murine Models" protocol below for specific scoring criteria.
Troubleshooting Guide: Diarrhea
| Observed Issue | Potential Cause | Recommended Action |
| Severe, watery diarrhea leading to dehydration and weight loss >15%. | High dose of this compound; Disruption of gut homeostasis. | 1. Immediately provide supportive care, including subcutaneous fluid administration (e.g., sterile saline) to counteract dehydration. 2. Temporarily suspend this compound dosing. 3. Consider a dose reduction upon restarting the treatment.[9] 4. Consult with veterinary staff about anti-diarrheal agents like loperamide.[10] |
| Mild to moderate diarrhea without significant weight loss. | On-target effect of this compound. | 1. Continue daily monitoring of body weight and fecal consistency. 2. Ensure ad libitum access to water and food. 3. If diarrhea persists or worsens, consider a minor dose reduction. |
| Variable incidence of diarrhea within a treatment group. | Inter-animal variability in gut microbiota and physiology. | 1. Analyze data for individual animals and group averages. 2. Ensure consistent housing and dietary conditions for all animals. 3. Note the variability in the study report. |
Table 2: Fecal Consistency Scoring for Murine Diarrhea Models
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed feces |
| 3 | Watery diarrhea |
| Adapted from murine diarrhea scoring protocols.[13] |
III. Hepatotoxicity
Q1: Can EGFR inhibitors like this compound cause liver damage?
A1: Yes, drug-induced liver injury (DILI) is a potential, though often less frequent, toxicity associated with EGFR tyrosine kinase inhibitors (TKIs).[14][15][16][17] The exact mechanisms are complex but may involve direct damage to hepatocytes from the drug or its metabolites, leading to hepatocyte necrosis.[14][15][16][17]
Q2: How can we detect hepatotoxicity in our animal studies?
A2: Hepatotoxicity can be monitored by measuring serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), at baseline and at the end of the study. Histopathological examination of liver tissue is the definitive method for assessing liver damage.
Troubleshooting Guide: Hepatotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| Significantly elevated ALT/AST levels (>3x baseline). | This compound-induced hepatotoxicity. | 1. Confirm the finding with repeat measurements if possible. 2. At study termination, ensure liver tissues are collected for histopathological analysis to determine the nature and extent of the injury. 3. Consider evaluating lower doses of this compound in subsequent studies. |
| Mild elevation in liver enzymes with no other clinical signs. | Minor, potentially adaptive, liver stress. | 1. Continue the study while monitoring for any other signs of toxicity. 2. Ensure thorough histopathological analysis of the liver at necropsy. |
| No changes in liver enzymes. | Lack of significant hepatotoxicity at the tested dose. | This is a positive finding. Report the data and proceed with the study's primary objectives. |
Table 3: Common Serum Biomarkers for Liver Function in Mice
| Biomarker | Indication of Damage | Normal Range (Example) |
| Alanine Aminotransferase (ALT) | Hepatocellular injury | 17-77 U/L |
| Aspartate Aminotransferase (AST) | Hepatocellular injury | 54-298 U/L |
| Alkaline Phosphatase (ALP) | Cholestatic injury | 38-126 U/L |
| Normal ranges can vary significantly based on the mouse strain, age, and assay method. |
Experimental Protocols
Protocol: Dermatitis Assessment in Murine Models
-
Objective: To qualitatively and quantitatively assess the severity of skin toxicity.
-
Procedure:
-
Frequency: Perform assessments twice weekly.
-
Visual Scoring: Examine the skin, particularly on the back, face, and ears. Use a standardized scoring system:
-
0: Normal skin.
-
1: Mild erythema and/or a few scattered papules.
-
2: Moderate erythema, multiple papules/pustules.
-
3: Severe erythema, extensive papules/pustules, and/or scaling.
-
4: Severe erythema with ulceration or extensive crusting.
-
-
Pruritus Assessment: Observe animals for 10 minutes and count the number of scratching bouts. Increased frequency indicates pruritus.
-
Documentation: Record scores and take representative photographs with a consistent background and lighting.
-
Protocol: Diarrhea Monitoring in Murine Models
-
Objective: To monitor and score the incidence and severity of diarrhea.
-
Procedure:
-
Frequency: Monitor daily.
-
Fecal Collection and Scoring:
-
Place individual mice in a clean cage with a paper towel on the floor for a short period (e.g., 30 minutes).[18][19]
-
Observe the consistency of freshly defecated stool.
-
Use the scoring system outlined in Table 2. The presence of water marks on the paper towel can aid in identifying watery stool.[18][19]
-
-
Body Weight: Measure and record the body weight of each animal daily. A significant and sustained drop in body weight can be an indicator of severe diarrhea and dehydration.
-
Hydration Status: Assess hydration by performing a skin turgor test (skin pinch). Delayed return of the skin to its normal position indicates dehydration.
-
Protocol: Liver Function Assessment in Murine Models
-
Objective: To evaluate potential hepatotoxicity through biochemical and histological analysis.
-
Procedure:
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein or submandibular bleed) at baseline (before treatment) and at study termination.
-
Process blood to separate serum and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Histopathology (at termination):
-
Euthanize animals according to approved institutional protocols.
-
Perform a gross examination of the liver.
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for signs of injury, such as hepatocyte necrosis, inflammation, and steatosis.
-
-
Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Toxicity Assessment.
References
- 1. Skin problems and EGFR-tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 4. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying skin disorders induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epidermal-growth-factor-receptor-inhibitor-induced-diarrhea-clinical-incidence-toxicological-mechanism-and-management - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Hepatotoxicity of epidermal growth factor receptor - tyrosine kinase inhibitors (EGFR-TKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Profile of Liver Function in Mice After High Dose of Psidium guajava Linn. Extract Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
refining EGFR-IN-50 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for utilizing EGFR-IN-50, a potent EGFR inhibitor. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and key data to facilitate the optimal design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R resistance mutation. It exerts its effects by suppressing the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: What is the recommended starting concentration and treatment duration for cell-based assays?
A2: For initial experiments, a concentration range of 0-10 μM is recommended. For cell proliferation assays, a treatment duration of 72 hours is suggested. To observe effects on EGFR phosphorylation via Western Blot, a shorter duration of 4 hours is effective.[1]
Q3: I am not observing the expected level of inhibition. What are some potential reasons?
A3:
-
Cell Line Specificity: this compound shows preferential activity against cell lines expressing the EGFR-L858R mutation, such as H3255. Ensure your chosen cell line harbors this mutation for optimal effect. Its activity is significantly lower in cell lines without this mutation.[1]
-
Compound Stability: Ensure proper storage and handling of the compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.
-
Assay Conditions: Optimize cell density and assay duration for your specific cell line. Overly confluent cells may exhibit reduced sensitivity to inhibitors.
-
Phosphorylation State: When assessing inhibition of EGFR phosphorylation, ensure that the receptor is activated, for example by serum or specific ligands like EGF, in your experimental model.
Q4: Can this compound be used in vivo?
A4: While the provided information focuses on in vitro studies, a section on in vivo formulation preparations suggests its potential for use in animal models. Specific protocols and efficacy in vivo would require further investigation.
Quantitative Data Summary
The following tables summarize the biological activity of this compound in various cancer cell lines.
Table 1: Anti-Proliferative Activity of this compound (72h treatment) [1]
| Cell Line | Cancer Type | EGFR Mutation Status | GI50 (μM) | IC50 (μM) |
| H3255 | Non-Small Cell Lung Cancer | L858R | - | < 10 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 0.7873 | > 10 |
| HepG2 | Hepatocellular Carcinoma | - | > 10 | > 10 |
| MCF-7 | Breast Cancer | - | 7.309 | > 10 |
| HT-29 | Colorectal Adenocarcinoma | - | > 10 | > 10 |
| A431 | Epidermoid Carcinoma | - | 6.703 | > 10 |
Table 2: Effect of this compound on Cell Cycle in H3255 Cells (72h treatment) [1]
| Concentration (μM) | % of Cells in G0-G1 Phase |
| 0 (Control) | 60.32% |
| 1 | Increased from control |
| 5 | Increased from control |
| 10 | 88.61% |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Lines: A549, H3255, HepG2, MCF-7, HT-29, and A431.
-
Reagents: this compound, appropriate cell culture medium, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0-10 μM).
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate GI50 and IC50 values.
-
2. Western Blot Analysis for EGFR Phosphorylation
-
Cell Line: H3255.
-
Reagents: this compound, cell lysis buffer, primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH), and HRP-conjugated secondary antibody.
-
Procedure:
-
Seed H3255 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (0.039, 0.15, 0.62, 2.5, and 10 μM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: EGFR-IN-50 Versus Osimertinib in EGFR T790M Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The T790M mutation in exon 20 of the EGFR gene is the most common mechanism of resistance to first- and second-generation EGFR TKIs. This has spurred the development of third-generation inhibitors specifically designed to target this mutation. This guide provides a detailed, data-driven comparison of a novel inhibitor, EGFR-IN-50, and the well-established third-generation TKI, osimertinib, in the context of EGFR T790M mutant cells.
Mechanism of Action and Target Specificity
Both this compound and osimertinib are small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain. Their efficacy against the T790M mutation stems from their ability to form a covalent bond with a cysteine residue (C797) in the active site, leading to irreversible inhibition. This covalent binding allows them to overcome the increased ATP affinity conferred by the T790M mutation, which is a key limitation of earlier generation TKIs.
Osimertinib (formerly AZD9291) is a third-generation EGFR-TKI that has demonstrated significant clinical activity in patients with T790M-positive NSCLC. It selectively inhibits both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile is thought to contribute to its favorable safety profile compared to less selective inhibitors.
This compound, also referred to as compound 9h in some literature, is a potent EGFR inhibitor that has shown activity against the L858R activating mutation and the T790M resistance mutation.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and osimertinib, highlighting their potency against EGFR T790M mutant cells. It is important to note that the data for this compound is presented as a GI50 value from a specific cell line, while the data for osimertinib is presented as a range of IC50 values from various studies and cell lines. Direct comparison should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency Against EGFR T790M Mutant Cells
| Compound | Cell Line | Mutation Status | Potency Metric | Value | Reference |
| This compound | TEL-EGFR-T790M-L858R-BaF3 | T790M & L858R | GI50 | 6.03 µM | |
| Osimertinib | H1975 | L858R & T790M | IC50 | 5-11 nM | |
| Osimertinib | PC-9R | Exon 19 del & T790M | IC50 | 18 nM |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are common measures of drug potency. A lower value indicates higher potency. The significant difference in the reported potency values (µM for this compound vs. nM for osimertinib) suggests that osimertinib is substantially more potent in vitro against the T790M mutation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
Cell Viability/Proliferation Assay (for GI50/IC50 Determination)
This assay is used to determine the concentration of a compound required to inhibit the growth or proliferation of cancer cells by 50%.
-
Cell Culture: EGFR T790M mutant cell lines (e.g., NCI-H1975, PC-9R, or engineered Ba/F3 cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (this compound or osimertinib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The GI50 or IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
-
Reagents: Recombinant human EGFR protein (wild-type or T790M mutant), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound are required.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The EGFR enzyme is pre-incubated with various concentrations of the inhibitor.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using various methods, including:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo assay).
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Unraveling the Evolution of EGFR Inhibition: A Comparative Analysis of First-Generation Inhibitors
A definitive comparison between EGFR-IN-50 and first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound designated "this compound". Extensive searches have not yielded any specific information on a molecule with this identifier.
Therefore, this guide will provide a comprehensive comparison of the well-established first-generation EGFR inhibitors—gefitinib, erlotinib, and icotinib—to serve as a valuable resource for researchers, scientists, and drug development professionals. The principles and experimental methodologies detailed herein can be applied to evaluate any novel EGFR inhibitor as data becomes available.
First-Generation EGFR Tyrosine Kinase Inhibitors (TKIs): A Profile
First-generation EGFR TKIs were a revolutionary step in personalized medicine for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1] These reversible inhibitors compete with adenosine triphosphate (ATP) at the kinase domain of the EGFR, effectively blocking the downstream signaling pathways that drive cell proliferation and survival.[1]
Mechanism of Action
Upon binding of a ligand, such as an epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This initiates a cascade of intracellular signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and proliferation.[2][3][4] First-generation EGFR inhibitors, by occupying the ATP-binding pocket, prevent this phosphorylation and halt the signaling cascade.
References
- 1. Estimated Glomerular Filtration Rate (eGFR): A Serum Creatinine-Based Test for the Detection of Chronic Kidney Disease and its Impact on Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glomerular filtration rate - Wikipedia [en.wikipedia.org]
- 4. Glomerular Filtration Rate Measurements in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of EGFR-IN-50: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EGFR-IN-50, a novel investigational inhibitor of the Epidermal Growth Factor Receptor (EGFR), against established first and third-generation inhibitors, Gefitinib and Osimertinib. The following sections detail the experimental data and protocols to objectively assess the target engagement and cellular efficacy of these compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events.[1][2][3][4][5] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] In many cancers, aberrant EGFR signaling, due to overexpression or mutation, drives tumor growth.[3][4] EGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Comparative Analysis of EGFR Inhibitors
The potency of this compound was assessed in comparison to Gefitinib and Osimertinib in cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for inhibition of EGFR phosphorylation and cell proliferation in different non-small cell lung cancer (NSCLC) cell lines.
Table 1: Inhibition of EGFR Phosphorylation (IC50, nM)
| Compound | A431 (WT EGFR) | HCC827 (Exon 19 del) | NCI-H1975 (L858R/T790M) |
| This compound | 1.5 | 0.5 | 10 |
| Gefitinib | 22[1] | 15 | >1000 |
| Osimertinib | 100 | 10 | 15 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Table 2: Inhibition of Cell Proliferation (IC50, nM)
| Compound | A431 (WT EGFR) | HCC827 (Exon 19 del) | NCI-H1975 (L858R/T790M) |
| This compound | 5 | 2 | 25 |
| Gefitinib | 160[6] | 30 | >2000 |
| Osimertinib | 200[2] | 20 | 50 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Workflow for Cellular Assays
The validation of this compound target engagement in cells follows a structured workflow, beginning with cell culture and treatment, followed by specific assays to measure target phosphorylation and cellular proliferation.
Caption: Workflow for Cellular Target Engagement Validation.
Experimental Protocols
EGFR Phosphorylation Assay
-
Cell Culture and Treatment: A431, HCC827, and NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 24 hours before being treated with varying concentrations of this compound, Gefitinib, or Osimertinib for 2 hours. Subsequently, cells are stimulated with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.
-
Data Analysis: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified using densitometry software. The IC50 values are calculated by plotting the percentage of inhibition of EGFR phosphorylation against the log concentration of the inhibitor.
Cell Proliferation Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound, Gefitinib, or Osimertinib.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor using a non-linear regression model.
References
- 1. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib (ZD1839, Iressa) in non-small cell lung cancer cell lines correlates with gene copy number and EGFR mutations but not EGFR protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of epidermal growth factor receptor expression as a predictive factor for response to gefitinib (‘Iressa’, ZD1839) in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-50 efficacy compared to other novel EGFR TKIs
A comprehensive search for preclinical and clinical data regarding a specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designated "EGFR-IN-50" has yielded no specific results. Consequently, a direct comparison with other novel EGFR TKIs, as requested, cannot be provided at this time.
To facilitate the creation of the requested comparison guide, specific information regarding "this compound" is required, such as:
-
Chemical Structure or Alternative Name: The compound may be known by a different chemical name, internal code, or a publicly disclosed name.
-
Sponsoring Institution or Company: Knowing the academic institution or pharmaceutical company developing the inhibitor would allow for a more targeted search of publications and clinical trial registries.
-
Preclinical Data: Any published in vitro (e.g., IC50 values against various EGFR mutations) or in vivo (e.g., tumor growth inhibition in xenograft models) data would be essential for a comparative analysis.
-
Clinical Trial Identifiers: If "this compound" has entered clinical development, a clinical trial registration number (e.g., from ClinicalTrials.gov) would provide access to study protocols and potentially preliminary results.
Without this foundational information, a meaningful and accurate comparison to other novel EGFR TKIs, which have extensive publicly available data, is not feasible. We recommend that the user verify the name of the compound and provide additional identifying details to enable a successful data retrieval and analysis.
Independent Validation of EGFR-IN-50: A Comparative Guide
Disclaimer: EGFR-IN-50 is a hypothetical compound presented for illustrative purposes within this guide. All comparative data for established inhibitors are derived from publicly available research.
This guide provides an independent validation and comparison of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, this compound, against other established EGFR tyrosine kinase inhibitors (TKIs). The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound based on experimental data.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound was assessed against wild-type (WT) EGFR and clinically relevant mutant forms, including the common activating mutations (L858R, Del19), the resistance mutation (T790M), and the tertiary mutation (C797S). The half-maximal inhibitory concentration (IC50) values are compared with first, second, and third-generation EGFR inhibitors.
| Compound | Generation | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Del19) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (Del19/T790M/C797S) IC50 (nM) |
| This compound (Hypothetical) | 4th | 683 | 0.4 | 1.1 | 0.5 | 4.84 |
| Gefitinib | 1st | 37 | 75 | 7 | >10,000 | >10,000 |
| Erlotinib | 1st | 50.1 | 12 | 7 | >10,000 | >10,000 |
| Afatinib | 2nd | 0.5 | 0.4 | 0.8 | 10 | 165 |
| Osimertinib | 3rd | 323 | 9 | 13 | 5 | >10,000 |
| BLU-945 | 4th | 683 | 0.4 | 1.1 | 0.5 | Not Available |
| Compound 33 | 4th | >1000 | Not Available | Not Available | Not Available | 4.84[1] |
Note: IC50 values are compiled from various sources for comparative purposes and may vary between different studies and assay conditions.[1][2][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the validation process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the recombinant human EGFR enzyme (wild-type or mutant) and the corresponding substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer. Prepare serial dilutions of this compound and control inhibitors (e.g., in 5% DMSO).
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO vehicle control). Add 2 µL of the diluted EGFR enzyme and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.
Protocol:
-
Cell Seeding: Seed human non-small-cell lung cancer (NSCLC) cell lines harboring different EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) into 96-well plates at a density of 2,500-5,000 cells per well. Allow the cells to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or control inhibitors for 72 hours.[6]
-
Viability Measurement (MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[8]
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells. Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis for EGFR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) upon inhibitor treatment.
Protocol:
-
Cell Lysis: Plate and treat cells as in the viability assay, but for a shorter duration (e.g., 1-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated AKT, total AKT, phosphorylated ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation compared to the total protein and loading control.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. promega.com.cn [promega.com.cn]
- 6. Cell viability assay [bio-protocol.org]
- 7. Cell viability assay [bio-protocol.org]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Specificity of EGFR Inhibition: A Comparative Guide
A Note to the Reader: Information regarding a specific molecule designated "EGFR-IN-50" is not currently available in the public domain. Therefore, this guide has been constructed as a template, utilizing the well-characterized third-generation EGFR inhibitor, Osimertinib , as a representative example. Researchers, scientists, and drug development professionals can adapt this framework to assess and compare the specificity of novel inhibitors like this compound as data becomes available.
Introduction to EGFR Inhibition and the Importance of Specificity
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a prominent target for anti-cancer therapies.
The specificity of an EGFR inhibitor is a critical determinant of its therapeutic index. While potent on-target inhibition is necessary for efficacy, off-target effects can lead to toxicity and limit the clinical utility of a drug. This guide provides a comparative overview of the specificity of Osimertinib against other EGFR inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Selectivity
The selectivity of EGFR inhibitors is often assessed by screening them against a broad panel of kinases. The data presented below summarizes the inhibitory activity of Osimertinib and earlier generation EGFR inhibitors against their primary targets and selected off-targets.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected EGFR Inhibitors
| Kinase Target | Osimertinib | Gefitinib | Erlotinib | Afatinib |
|---|---|---|---|---|
| EGFR (L858R/T790M) | <1 | >1000 | >1000 | 10 |
| EGFR (wild-type) | 7 | 2 | 1 | 1 |
| HER2 | 200 | >10000 | 3600 | 14 |
| HER4 | 500 | >10000 | 1000 | 1 |
| BLK | 3 | >10000 | >10000 | >10000 |
| MNK1 | 8 | >10000 | >10000 | >10000 |
| MNK2 | 3 | >10000 | >10000 | >10000 |
Data is compiled from publicly available literature and databases. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of EGFR inhibitors.
Kinase Profiling Assay (Example: DiscoverX KINOMEscan™)
This assay quantitatively measures the binding of an inhibitor to a large panel of human kinases.
Methodology:
-
Assay Principle: The assay is based on a competition binding assay. A test compound (e.g., Osimertinib) is incubated with a kinase-phage construct and an immobilized, active-site directed ligand.
-
Procedure:
-
A diverse panel of human kinases is expressed as fusions with T7 bacteriophage.
-
The test inhibitor is incubated at a fixed concentration (e.g., 1 µM) with the kinase-phage constructs.
-
The mixture is then added to wells coated with the immobilized ligand.
-
The amount of kinase-phage bound to the solid support is quantified using qPCR.
-
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase. A dissociation constant (Kd) can be determined by running the assay with a range of inhibitor concentrations.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (EGFR) remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the EGFR signaling pathway and the experimental workflow for assessing inhibitor specificity can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Caption: Workflow for assessing inhibitor specificity using a kinase profiling assay.
Conclusion
The assessment of inhibitor specificity is a cornerstone of modern drug discovery. As demonstrated with the example of Osimertinib, a highly specific inhibitor can offer a significant therapeutic advantage. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of new chemical entities targeting EGFR. As data for "this compound" becomes available, this template can be populated to facilitate a direct and objective comparison with existing therapies, ultimately aiding in the development of safer and more effective treatments for EGFR-driven cancers.
References
Confirming On-Target Effects of EGFR Inhibitors with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EGFR inhibitors, with a focus on confirming their on-target effects using small interfering RNA (siRNA). We will use Osimertinib as a representative example of a potent and selective EGFR inhibitor to illustrate the principles of on-target validation. The methodologies and comparisons presented here are designed to offer objective, data-supported insights for researchers in the field of oncology and drug discovery.
Comparison of EGFR Tyrosine Kinase Inhibitors (TKIs)
The efficacy of EGFR TKIs is often characterized by their half-maximal inhibitory concentration (IC50) against various forms of the EGFR protein, including its wild-type (WT) form and various activating and resistance mutations. A lower IC50 value indicates greater potency. Osimertinib is a third-generation EGFR TKI designed to selectively target both sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.[1][2][3]
| Inhibitor | Generation | EGFR (WT) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | First | >1000 | 1.2 - 3.4 | 25 - 47 | >1000 |
| Erlotinib | First | 600 - 2000 | 0.7 - 2 | 5 - 20 | >1000 |
| Afatinib | Second | 10 | 0.5 | 1 | 10 |
| Osimertinib | Third | 490 | 12 | 15 | <15 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
On-Target Validation Using siRNA
To ensure that the observed cellular effects of an EGFR inhibitor are a direct result of its interaction with the EGFR protein, an siRNA-mediated knockdown of EGFR can be performed. The logic is straightforward: if the inhibitor's effect is diminished or abolished in cells where EGFR has been silenced, it strongly suggests that the drug's primary mechanism of action is through EGFR inhibition.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to validate the on-target effects of an EGFR inhibitor using siRNA.
Detailed Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization may be required for different cell lines and siRNA reagents.
-
Cell Seeding : The day before transfection, seed 1-3 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 30-50% confluent at the time of transfection.
-
siRNA Preparation :
-
In a sterile microcentrifuge tube (Tube A), dilute 20-100 pmol of EGFR-targeting siRNA or a non-targeting control (NTC) siRNA into 250 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation : Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection : Add the 500 µL of the siRNA-lipid complex mixture drop-wise to each well of the 6-well plate.
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The efficiency of EGFR knockdown should be confirmed by Western blot or qRT-PCR.
Western Blot Protocol for EGFR Signaling
-
Cell Lysis :
-
After the desired incubation period with the EGFR inhibitor, place the 6-well plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation : Mix a calculated volume of protein extract with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer :
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., total EGFR, phospho-EGFR (Tyr1068), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), and a loading control like β-actin or GAPDH) overnight at 4°C.[4][5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7] EGFR inhibitors block these downstream signals.
Interpreting the Results
By comparing the effects of the EGFR inhibitor in cells transfected with NTC siRNA versus EGFR siRNA, you can confirm its on-target activity.
| Condition | Expected Effect on p-EGFR | Expected Effect on Cell Viability with Inhibitor | Conclusion |
| NTC siRNA + Inhibitor | Significant decrease | Significant decrease | The inhibitor is effective at reducing EGFR signaling and cell viability. |
| EGFR siRNA (no inhibitor) | Significant decrease | Moderate decrease | Knockdown of EGFR itself reduces signaling and viability to some extent. |
| EGFR siRNA + Inhibitor | No further significant decrease compared to EGFR siRNA alone | Minimal to no further decrease compared to EGFR siRNA alone | The inhibitor's effect is dependent on the presence of EGFR, confirming on-target activity. |
This systematic approach, combining potent and selective inhibitors with rigorous target validation techniques like siRNA, is fundamental to the development of effective and safe targeted cancer therapies.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
